molecular formula C11H11N3O4 B1365445 (E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid

(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid

Cat. No.: B1365445
M. Wt: 249.22 g/mol
InChI Key: AQDYTJXWBDIXIH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid typically involves the reaction of phenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

(E)-4-oxo-4-[2-(phenylcarbamoyl)hydrazinyl]but-2-enoic acid

InChI

InChI=1S/C11H11N3O4/c15-9(6-7-10(16)17)13-14-11(18)12-8-4-2-1-3-5-8/h1-7H,(H,13,15)(H,16,17)(H2,12,14,18)/b7-6+

InChI Key

AQDYTJXWBDIXIH-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)C=CC(=O)O

Origin of Product

United States

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